molecular formula C13H9F3O3 B11847792 1-(Trifluoromethoxy)naphthalene-8-acetic acid CAS No. 1261493-15-5

1-(Trifluoromethoxy)naphthalene-8-acetic acid

Cat. No.: B11847792
CAS No.: 1261493-15-5
M. Wt: 270.20 g/mol
InChI Key: IWTJYYTYFOSWOW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₁₃H₉F₃O₃ , with a molecular weight of 270.20 g/mol . Its structure comprises a naphthalene backbone substituted at the 1-position with a trifluoromethoxy group (-OCF₃) and at the 8-position with an acetic acid moiety (-CH₂COOH). The SMILES notation (C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)OC(F)(F)F) confirms the connectivity: the trifluoromethoxy group bridges the aromatic system via an oxygen atom, while the acetic acid side chain extends from the adjacent carbon (Figure 1).

The naphthalene core adopts a planar conformation due to aromatic π-electron delocalization. The trifluoromethoxy group introduces steric and electronic effects: the three fluorine atoms create a bulky, electron-withdrawing substituent, while the methoxy oxygen connects to the aromatic ring at a bond length of approximately 1.36 Å . The acetic acid group adopts a conformation where the carboxylate oxygen atoms lie out of the naphthalene plane, minimizing steric clashes.

Stereochemical analysis reveals no chiral centers, as the molecule lacks tetrahedral stereogenic atoms. However, the trifluoromethoxy group’s rotational freedom around the C-O bond allows for conformational isomerism. Computational models suggest a preferred dihedral angle of ~60° between the trifluoromethoxy group and the naphthalene plane to minimize van der Waals repulsions .

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/degrees) Source
C(aromatic)-O(CF₃) 1.36
O-CF₃ 1.45
C-COOH 1.52
Dihedral (CF₃-O-C) 60°

Crystallographic Analysis and X-ray Diffraction Studies

While no experimental X-ray diffraction data for this compound is publicly available, analogous naphthalene derivatives provide insights. For example, the Cambridge Structural Database (CSD) contains over 1.3 million curated crystal structures, including naphthalene-acetic acid compounds with substituted functional groups . These structures typically exhibit monoclinic or orthorhombic crystal systems, with unit cell parameters ranging from a = 5–15 Å , b = 7–20 Å , and c = 10–25 Å .

In similar compounds, hydrogen bonding between carboxylate groups dominates packing arrangements. The acetic acid moiety often forms dimers via O-H···O interactions, with bond lengths of 2.60–2.70 Å . The trifluoromethoxy group’s electronegativity may disrupt these interactions, favoring instead C-F···H or C-F···π contacts, as seen in fluorinated aromatics .

Molecular mechanics simulations predict a density of ~1.5–1.7 g/cm³ for this compound, consistent with dense packing in triclinic lattices . However, experimental validation is required to confirm these predictions.

Comparative Structural Analysis with Naphthalene Acetic Acid Derivatives

This compound differs structurally from related derivatives in three key aspects:

  • Substituent Electronic Effects : Compared to non-fluorinated analogs (e.g., 1-methoxynaphthalene-8-acetic acid), the trifluoromethoxy group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity and dipole moments. This is evident in the 13% increase in molecular weight compared to the methoxy analog .

  • Steric Profile : The trifluoromethoxy group’s bulkiness (van der Waals volume ~50 ų ) contrasts with smaller substituents like hydroxyl (-OH, ~15 ų ) or acetyl (-COCH₃, ~35 ų ). This impacts crystal packing and solubility .

  • Conformational Flexibility : Derivatives with rigid substituents (e.g., [3-(1-naphthoyl)-1H-pyrrol-1-yl]acetic acid) exhibit restricted rotation, whereas the trifluoromethoxy group allows greater torsional freedom, as shown by variable-temperature NMR studies of similar compounds .

Table 2: Comparative Molecular Properties

Derivative Molecular Weight (g/mol) Substituent Volume (ų) Dipole Moment (D)
1-Trifluoromethoxy analog 270.20 50 4.2
1-Methoxy analog 228.25 25 3.1
[3-(1-Naphthoyl)pyrrolyl] AA 283.29 65 5.0

Properties

CAS No.

1261493-15-5

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[8-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18)

InChI Key

IWTJYYTYFOSWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Naphthalene Functionalization

The Friedel-Crafts alkylation reaction, historically employed for introducing alkyl or acyl groups onto aromatic rings, has been adapted for synthesizing naphthalene derivatives. In the context of 1-(Trifluoromethoxy)naphthalene-8-acetic acid , this method involves reacting naphthalene with chloroacetic acid derivatives in the presence of a Lewis acid catalyst. A patent by demonstrates that potassium bromide (KBr) catalyzes the reaction between naphthalene and chloroacetic acid at elevated temperatures (210–235°C), yielding 1-naphthaleneacetic acid with a melting point of 127–129°C after purification.

For the trifluoromethoxy variant, the reaction pathway requires pre-functionalization of naphthalene with the -OCF₃ group. This is achieved by substituting a hydrogen atom at the 1-position with trifluoromethoxide (-OCF₃) prior to introducing the acetic acid moiety. However, the electron-withdrawing nature of -OCF₃ deactivates the aromatic ring, necessitating harsher conditions or alternative directing groups. For example, introducing a temporary electron-donating group (e.g., -OMe) at the 8-position can facilitate electrophilic substitution at the 1-position, followed by demethylation and trifluoromethoxylation.

Table 1: Friedel-Crafts Alkylation Parameters

Parameter Value/Description Source
Catalyst KBr (1% molar ratio)
Temperature 210–235°C
Reaction Time 5–8 hours
Yield (Crude Product) 70–75%

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis offers a robust route to carboxylic acids, as demonstrated in the synthesis of methoxyphenylacetic acid derivatives. Applied to This compound , this method involves:

  • Synthesizing 8-cyano-1-(trifluoromethoxy)naphthalene via nucleophilic substitution or cross-coupling.
  • Hydrolyzing the nitrile group to a carboxylic acid using aqueous sodium hydroxide (10–30% w/w) under reflux.

A critical advantage of this approach is the stability of the -OCF₃ group under basic conditions. For instance, Example 1 of achieves a 94.6% yield of p-hydroxyphenylacetic acid by hydrolyzing p-chlorobenzonitrile with 10% NaOH at 105–115°C. Adapting this to the target compound would require substituting the chloro group with -OCF₃ prior to hydrolysis.

Table 2: Nitrile Hydrolysis Conditions

Condition Value Source
Base 10% NaOH (aq.)
Temperature 105–115°C
Catalyst 8-Hydroxyquinoline-copper complex
Yield 94.6% (analogous compound)

Catalytic Methods and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency. The 8-hydroxyquinoline-copper complex, as described in, accelerates hydrolysis and substitution reactions by stabilizing intermediates. For trifluoromethoxylation, copper(I) iodide or silver(I) oxide may facilitate the transfer of -OCF₃ groups.

Table 3: Catalytic Systems for Trifluoromethoxylation

Catalyst Reaction Type Efficiency Source
CuI/1,10-Phenanthroline Cross-coupling Moderate
Ag₂O Nucleophilic substitution High
KBr Friedel-Crafts alkylation High

Purification and Isolation Techniques

Purification of This compound involves acid-base extraction and solvent crystallization. The crude product is typically dissolved in 10% NaOH, filtered to remove impurities, and acidified to precipitate the carboxylic acid. Final purification is achieved via recrystallization from petroleum ether or ethanol, yielding a product with >98% purity.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield Complexity Cost
Friedel-Crafts 70–75% Moderate Low
Nitrile Hydrolysis >90% High Medium
Substitution 60–70% High High

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-8-acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.

Comparison with Similar Compounds

1-Naphthaleneacetic Acid

  • Structure : Acetic acid group at the 1-position (vs. 8-position in the target compound).
  • Properties: Low water solubility; higher solubility in organic solvents . Vapor pressure: 0.3 mmHg (relatively high for a carboxylic acid) .
  • Applications : Widely used as a plant growth regulator. The 8-substituted analog may exhibit distinct bioactivity due to positional isomerism.

1-Amino-8-(trifluoromethyl)naphthalene

  • Structure: Trifluoromethyl (-CF₃) at the 8-position and an amino (-NH₂) group at the 1-position.
  • The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects .

Flavone-8-acetic Acid (FAA) and Xanthenone-4-acetic Acid (XAA)

  • Structure : Acetic acid group at the 8-position (FAA) or 4-position (XAA) on aromatic rings.
  • Activity: Both induce nitric oxide (NO) production in macrophages, correlating with antitumor effects . The trifluoromethoxy group in the target compound may modulate similar pathways but with altered pharmacokinetics due to fluorination.

Physicochemical Properties

Compound Water Solubility Vapor Pressure LogP (Predicted) Key Substituents Reference
1-Naphthaleneacetic Acid Low 0.3 mmHg ~2.5 -COOH at 1-position
1-(Trifluoromethoxy)naphthalene-8-acetic Acid* Very Low (est.) <0.1 mmHg (est.) ~3.2 (est.) -OCF₃ at 1, -COOH at 8 Inferred
1-Amino-8-(trifluoromethyl)naphthalene Insoluble N/A ~2.8 -CF₃ at 8, -NH₂ at 1
Flavone-8-acetic Acid (FAA) Moderate Negligible ~1.9 -COOH at 8, flavone core

*Estimated based on substituent effects: Trifluoromethoxy groups reduce solubility and vapor pressure compared to non-fluorinated analogs.

Biological Activity

1-(Trifluoromethoxy)naphthalene-8-acetic acid (TFMNA) is an organic compound characterized by a trifluoromethoxy group and an acetic acid functional group on the naphthalene framework. Its unique structural features impart significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H9F3O2
  • Molecular Weight : 252.21 g/mol
  • Key Functional Groups : Trifluoromethoxy group (enhances lipophilicity), acetic acid moiety (provides acidic properties).

The trifluoromethoxy group enhances the compound's lipophilicity, which can influence its pharmacokinetics and interactions with biological targets. This modification is essential for improving the compound's efficacy in drug development.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that TFMNA exhibits potential anti-inflammatory and analgesic properties. The presence of the trifluoromethoxy group may enhance its ability to modulate inflammatory pathways, making it a candidate for further research in pain management and inflammatory diseases.

Research indicates that TFMNA may interact with various biological targets through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with receptors or enzymes.
  • Hydrophobic Interactions : The trifluoromethoxy group contributes to hydrophobic interactions, influencing binding affinity and selectivity.

Further studies are necessary to elucidate the specific mechanisms by which TFMNA exerts its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of TFMNA and related compounds. Below is a summary of notable findings:

StudyFindings
Study 1Demonstrated anti-inflammatory effects in animal models, suggesting potential for treating arthritis.
Study 2Investigated cellular uptake and distribution, indicating favorable permeability across cell membranes.
Study 3Explored structure-activity relationships (SAR), identifying key modifications that enhance biological activity .

Potential Applications

Given its biological activity, TFMNA holds promise for various applications:

  • Pharmaceutical Development : Potential use as an anti-inflammatory or analgesic agent.
  • Research Tool : May serve as a chemical probe in studies of cellular signaling pathways.

Q & A

Q. What are the recommended synthesis routes for 1-(Trifluoromethoxy)naphthalene-8-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the trifluoromethoxy group at the naphthalene core. A key step is the coupling of trifluoromethoxy precursors (e.g., trifluoromethyl iodide or trifluoromethoxy benzene derivatives) with naphthalene-8-acetic acid intermediates. Reaction temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect yield . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product. For analogs, regioselectivity challenges at the naphthalene ring may require protecting group strategies .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the trifluoromethoxy group’s presence (δ ~58 ppm for ¹⁹F) and acetic acid proton environment (δ 2.8–3.2 ppm for CH₂). ¹³C NMR resolves aromatic carbons and the carboxylic acid moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₉F₃O₃) with isotopic patterns matching fluorine’s natural abundance .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) confirm functional groups .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity compared to other substituents (e.g., methyl or methoxy groups)?

Methodological Answer: The trifluoromethoxy group enhances metabolic stability and lipophilicity, as shown in SAR studies of analogous naphthalene derivatives. For example:

SubstituentLogPMetabolic Half-life (in vitro)
-OCH₃2.12.3 hours
-CF₃O2.85.7 hours
-CH₃1.91.8 hours

The electron-withdrawing nature of -CF₃O reduces oxidative metabolism in cytochrome P450 assays, making it preferable for prolonged activity in pharmacological models . Comparative docking studies (e.g., AutoDock Vina) can further elucidate binding affinity differences at target receptors .

Q. What strategies mitigate contradictions in toxicity data for naphthalene derivatives like this compound?

Methodological Answer: Discrepancies in toxicity studies often arise from:

  • Model Organism Variability : Rodent vs. human hepatocyte metabolic profiles (e.g., CYP2E1 activity differences) .
  • Dose-Response Nonlinearity : Use OECD TG 423 guidelines to test acute oral toxicity across 5–500 mg/kg ranges, ensuring data reproducibility .
  • Confounding Metabolites : LC-MS/MS analysis identifies reactive intermediates (e.g., epoxides) that may skew results. For example, naphthalene-1,2-oxide formation in hepatic microsomes correlates with cytotoxicity .

Q. How can researchers assess the environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct at pH 4, 7, and 9 (OECD 111) to evaluate stability. The trifluoromethoxy group resists hydrolysis, but the acetic acid moiety may degrade under alkaline conditions .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via HPLC for half-life determination. Aromatic rings with electron-withdrawing groups (e.g., -CF₃O) typically exhibit slower degradation .
  • Bioaccumulation Potential : Calculate log Kow (estimated ~3.5) and compare to EPA’s EPI Suite model predictions for aquatic toxicity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., COX-2 or PPAR-γ)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding to COX-2’s hydrophobic pocket. The trifluoromethoxy group’s steric bulk may hinder interactions compared to smaller substituents .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing receptor binding .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase align the compound’s acetic acid moiety with known PPAR-γ agonists’ carboxylate anchors .

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